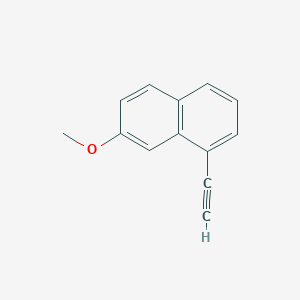

1-Ethynyl-7-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1-ethynyl-7-methoxynaphthalene |

InChI |

InChI=1S/C13H10O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h1,4-9H,2H3 |

InChI Key |

MMSWBMVQIZQOFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C#C)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethynyl 7 Methoxynaphthalene

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly relevant to the synthesis of 1-ethynyl-7-methoxynaphthalene and its analogs. scholaris.caresearchgate.net

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. wikipedia.org

In the context of synthesizing this compound, a suitable starting material would be a 1-halo-7-methoxynaphthalene (e.g., 1-iodo- or 1-bromo-7-methoxynaphthalene). This would then be coupled with a source of the ethynyl (B1212043) group, such as ethynyltrimethylsilane (followed by deprotection) or acetylene (B1199291) gas itself, in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orgscholaris.ca The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups, making it a versatile method for the synthesis of complex molecules. wikipedia.orgnih.gov

| Catalyst System | Reactants | Product | Key Features |

| Palladium/Copper | Aryl Halide + Terminal Alkyne | Arylalkyne | Mild conditions, good functional group tolerance. wikipedia.org |

| Palladium (Copper-free) | Aryl Halide + Terminal Alkyne | Arylalkyne | Avoids formation of alkyne homocoupling byproducts. wikipedia.org |

Other Transition Metal Catalysis for Ethynyl Group Introduction

While palladium catalysis is prominent, other transition metals can also be employed for the introduction of ethynyl groups. acs.orgfrontiersin.orgaithor.comnih.gov For instance, copper-catalyzed reactions can be used to form carbon-heteroatom and carbon-carbon bonds, and in some cases, can mediate alkynylation reactions. fluorine1.ru The development of new catalytic systems involving metals like nickel, rhodium, and iridium continues to expand the toolkit for organic chemists, potentially offering alternative or more efficient pathways for the synthesis of compounds like this compound. acs.orgfrontiersin.org These alternative methods may offer different selectivities or be more suitable for specific substrates or large-scale synthesis.

Emerging and Sustainable Synthesis Approaches

Recent advancements in the synthesis of alkynylnaphthalenes, including this compound, have been geared towards green chemistry principles. These efforts focus on creating environmentally friendly reaction conditions and improving the efficiency and recyclability of the catalysts involved. The goal is to minimize waste, reduce energy consumption, and use less toxic substances without compromising the yield or purity of the desired product. synthiaonline.comchembam.com

A significant aspect of sustainable synthesis is the replacement of conventional volatile organic compounds with greener solvents. mdpi.com Research into Sonogashira couplings for compounds analogous to this compound has demonstrated the viability of using aqueous media or eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400) and various alcohols. wikipedia.orgnih.govrsc.org Such solvents not only reduce the environmental impact but can also simplify product isolation.

Key developments in environmentally benign conditions include:

Aqueous and Green Solvents: The Sonogashira reaction can be performed effectively in water or alcohol-based solvent systems. wikipedia.orgrsc.org This approach aligns with green chemistry principles by replacing hazardous organic solvents. For instance, some palladium-catalyzed couplings work efficiently in PEG-400 or aqueous solutions at moderate temperatures. nih.govrsc.org

Solvent-Free Reactions: An even more sustainable approach is the elimination of the solvent altogether. Heterogeneous catalysts have been developed that facilitate Sonogashira cross-coupling reactions under solvent-free conditions, significantly reducing waste. rsc.org

Copper-Free Protocols: The classic Sonogashira reaction uses a copper(I) salt as a co-catalyst. However, the presence of copper can lead to the undesirable homocoupling of alkyne substrates (Glaser coupling), which complicates purification and reduces the yield of the target product. wikipedia.org To circumvent this, copper-free variations have been developed. These methods often require carefully designed palladium catalysts and reaction conditions but offer a cleaner reaction profile. wikipedia.orgrsc.org

Use of Natural Catalysts: An emerging area in sustainable synthesis is the use of catalysts derived from natural and renewable sources. For example, waste snail shells, which are rich in calcium oxide, have been used as a natural, heterogeneous base catalyst in other types of cyclization reactions, showcasing the potential for bio-inspired materials in promoting organic transformations under mild, aqueous conditions. oiccpress.com

The efficiency and reusability of the catalyst are paramount for a sustainable synthetic process, as they directly impact the cost and environmental footprint of the reaction. chembam.com Palladium is a versatile and highly active catalyst for coupling reactions, but its high cost and potential for leaching into the final product necessitate the development of systems where it can be recovered and reused. nih.gov

Heterogeneous catalysts, where the palladium catalyst is immobilized on a solid support, are a primary focus of this research. These systems offer straightforward separation from the reaction mixture, typically through simple filtration, and allow for multiple reuse cycles.

Key findings in catalyst efficiency and reusability include:

Supported Palladium Nanoparticles: Palladium nanoparticles supported on materials such as mesoporous silica (B1680970) (MCM-41) or magnetic nanoparticles (Fe₃O₄) have shown high catalytic activity and stability. nih.gov The magnetic core allows for easy separation of the catalyst from the reaction medium using an external magnet.

High Reusability: Studies on advanced catalytic systems demonstrate impressive reusability. For example, a palladium catalyst anchored to magnetic mesoporous silica (Pd-DPyE@MCM-41@MNP) was reused for at least seven consecutive runs in Suzuki-Miyaura coupling reactions—a related cross-coupling method—without a significant drop in its catalytic performance or evidence of palladium leaching. nih.gov Similarly, certain dendrimeric palladium complexes used in copper-free Sonogashira reactions could be recovered by precipitation and reused up to five times. wikipedia.org

Efficient Reaction Profiles: These modern catalysts often promote reactions with high yields and under mild conditions. For the synthesis of Suzuki-Miyaura derivatives, the Pd-DPyE@MCM-41@MNP catalyst achieved product yields of 86–98% in relatively short reaction times (10–140 minutes) at 60°C in a green solvent. nih.gov

The table below summarizes the performance of a representative advanced heterogeneous catalyst in a related cross-coupling reaction, illustrating the potential for sustainable synthesis.

| Catalyst System | Reaction Type | Solvent | Temperature | Yield Range | Reusability | Reference |

|---|---|---|---|---|---|---|

| Pd-DPyE@MCM-41@MNP | Suzuki-Miyaura Coupling | PEG-400 | 60 °C | 86-98% | At least 7 cycles | nih.gov |

| Bidentate Phosphine (B1218219) Palladium(II) Polyamino Dendritic Catalysts | Sonogashira Coupling | Triethylamine | 25-120 °C | High for aryl iodides/bromides | Up to 5 cycles | wikipedia.org |

Chemical Transformations and Reactivity of 1 Ethynyl 7 Methoxynaphthalene

Reactivity of the Terminal Alkyne Moiety

The terminal ethynyl (B1212043) group is a versatile functional handle, participating in a range of addition and coupling reactions.

Cycloaddition Reactions (e.g., [4+2] Benzannulation)

The terminal alkyne of 1-ethynyl-7-methoxynaphthalene can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. nih.govresearchgate.netlibretexts.org While specific examples with this compound are not extensively documented in readily available literature, the reactivity of ethynylnaphthalenes in such transformations is known. For instance, naphthalenes can undergo dearomative [4+2] cycloaddition with vinyl benzenes under visible-light energy-transfer catalysis to yield bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govchemrxiv.org This suggests that this compound could similarly react with suitable dienes to form complex polycyclic structures. The reaction's feasibility and stereochemistry are governed by factors like the electronic nature of the diene and dienophile, as well as the reaction conditions. researchgate.net

Hydrosilylation Reactions and Related Silylation Processes

Hydrosilylation of the terminal alkyne in this compound involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. This reaction, typically catalyzed by transition metals like rhodium or nickel, can lead to the formation of vinylsilanes. researchgate.netprinceton.edusioc-journal.cn The regioselectivity of the addition (i.e., whether the silyl (B83357) group adds to the terminal or internal carbon of the alkyne) is influenced by the choice of catalyst and reaction conditions. While specific studies on the hydrosilylation of this compound are not prominent, related transformations on other alkynes are well-established. For example, rhodium-catalyzed enantioselective hydrosilylation of enamides has been reported, highlighting the potential for stereocontrolled additions. researchgate.net Furthermore, arynes derived from dehydro-Diels-Alder reactions have been shown to be effective acceptors for hydrosilylation with various silanes. nih.gov

Semihydrogenation and Other Reduction Reactions

The triple bond of this compound can be selectively reduced to a double bond (semihydrogenation) to yield 7-methoxy-1-vinylnaphthalene. This transformation is commonly achieved using catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). The use of such poisoned catalysts is crucial to prevent over-reduction to the corresponding ethylnaphthalene. The resulting vinylnaphthalene is a valuable synthetic intermediate.

Nucleophilic Additions to the Triple Bond

The electron-rich triple bond of this compound is susceptible to nucleophilic attack, particularly when activated. Nucleophiles such as amines and thiols can add across the alkyne in a process that can be catalyzed by bases. fiveable.meopenstax.orgunizin.orglibretexts.orglibretexts.org The addition of primary amines to alkynes can lead to the formation of imines, while secondary amines can yield enamines. openstax.orgunizin.orglibretexts.orglibretexts.org These reactions are typically reversible and can be influenced by the pH of the reaction medium. unizin.org

Post-Synthetic Functionalization of the Alkyne Terminus

The terminal proton of the ethynyl group is acidic and can be readily removed by a strong base, generating a nucleophilic acetylide. This acetylide can then participate in various reactions to extend the carbon chain. A prominent example of this is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. rsc.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org This reaction allows for the direct connection of the this compound moiety to other aromatic or vinylic systems, providing a powerful tool for the synthesis of complex conjugated molecules. rsc.orgbeilstein-journals.orgresearchgate.net

| Reaction | Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl/Vinyl-substituted alkyne |

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group on the naphthalene (B1677914) ring is generally stable but can be cleaved under specific conditions to yield the corresponding naphthol. This demethylation is most commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. mdma.chnih.govcommonorganicchemistry.comorgsyn.orgcommonorganicchemistry.com The reaction typically proceeds at or below room temperature in a suitable solvent like dichloromethane. mdma.chcommonorganicchemistry.com The mechanism involves the formation of a complex between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Other reagents like hydrobromic acid (HBr) can also effect cleavage, though often requiring harsher conditions. commonorganicchemistry.com

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane, 0°C to room temperature | 1-Ethynyl-7-hydroxynaphthalene |

| Hydrobromic Acid (HBr) | Elevated temperatures | 1-Ethynyl-7-hydroxynaphthalene |

Ether Cleavage Reactions

The methoxy group in this compound is an aryl methyl ether. The cleavage of the C(aryl)-O bond is generally difficult due to the high strength of the sp²-hybridized carbon-oxygen bond. Therefore, cleavage reactions typically occur at the O-CH₃ bond.

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used to cleave ethers. openstax.org The reaction proceeds via protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻) in an S_N_2 mechanism. libretexts.org This process yields 7-ethynyl-1-naphthol and a methyl halide. Due to the stability of the aryl-oxygen bond, the reaction exclusively produces the phenol (B47542) and the alkyl halide, not an aryl halide and methanol. libretexts.org The use of excess strong acid can lead to further reactions if other functional groups are sensitive to acidic conditions. libretexts.org

Boron tribromide (BBr₃) is another powerful reagent for the demethylation of aryl methyl ethers. The reaction is often performed at low temperatures and provides high yields of the corresponding phenol.

Table 1: Reagents for Ether Cleavage of this compound

| Reagent | Products | Mechanism | Notes |

|---|---|---|---|

| HBr or HI (strong acid) | 7-Ethynyl-1-naphthol, Methyl bromide/iodide | S_N_2 | Cleavage occurs at the O-CH₃ bond. openstax.org |

Reactivity of the Naphthalene Aromatic System

The reactivity of the naphthalene core in this compound is significantly influenced by the electronic effects of its two substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet ortho-, para-directing ethynyl group (-C≡CH).

Electrophilic Aromatic Substitutions on Substituted Naphthalenes

In electrophilic aromatic substitution (EAS), the incoming electrophile's position is directed by the existing substituents. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 1-methoxynaphthalene (B125815), electrophilic attack is heavily favored at the C4 (para) and C2 (ortho) positions due to the resonance stabilization of the carbocation intermediate. youtube.com

For this compound, the 7-methoxy group strongly activates the ring. Its primary directing influence would be towards the C8 (ortho) and C6 (ortho) positions. The 1-ethynyl group is a deactivating group but also directs to the ortho and para positions. Its influence would be directed towards C2, C4, and C5.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent Type | Predicted Major Product(s) | Rationale |

|---|---|---|

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 1-Ethynyl-7-methoxy-6-nitronaphthalene and/or 1-Ethynyl-7-methoxy-8-nitronaphthalene | The -OCH₃ group is a powerful activating and ortho, para-director, making the adjacent positions most reactive. youtube.com |

| Halogenating Agent (e.g., Br₂/FeBr₃) | 1-Ethynyl-7-methoxy-6-bromonaphthalene and/or 1-Ethynyl-7-methoxy-8-bromonaphthalene | Similar to nitration, the methoxy group's directing effect is dominant. youtube.com |

Oxidative and Reductive Transformations of the Aromatic Core

The naphthalene ring system can undergo both oxidation and reduction, although these transformations often require harsh conditions.

Reduction: The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) can selectively reduce one of the rings of the naphthalene system. For naphthalene derivatives with an electron-donating group like methoxy, the reduction typically occurs in the other ring (the one not bearing the substituent). Thus, for this compound, the Birch reduction would likely reduce the ring containing the ethynyl group.

Oxidation: The naphthalene core is relatively resistant to oxidation. Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) under vigorous conditions can lead to the cleavage of the aromatic rings, often resulting in phthalic acid derivatives.

Cascade and Domino Reactions Initiated by this compound

Cascade or domino reactions involve a sequence of intramolecular reactions where one step triggers the next, allowing for the rapid construction of complex molecular architectures from a single starting material. beilstein-journals.org The presence of both an ethynyl group and a methoxy-substituted naphthalene ring in this compound provides the functional handles for initiating such sequences.

While specific documented cascade reactions starting from this compound are not prevalent in the literature, its structure is analogous to substrates used in various metal-catalyzed cyclization reactions. For instance, enyne cyclizations, where an alkyne and a double bond within the same molecule react, are a powerful tool. In this case, the alkyne is present, and a double bond could be part of a tethered group or the naphthalene ring itself under certain conditions.

A hypothetical cascade could involve an initial reaction at the ethynyl terminus, such as a Sonogashira coupling to introduce a new group, followed by an intramolecular cyclization onto the naphthalene ring. Another possibility is an intramolecular hydroarylation, where a C-H bond of the naphthalene ring adds across the triple bond, leading to the formation of a new five- or six-membered ring. These types of reactions are often catalyzed by transition metals like gold, platinum, or palladium.

Domino reactions are a powerful strategy in organic synthesis for building complex molecules efficiently. nih.gov They are characterized by multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. beilstein-journals.org

Advanced Applications in Organic Synthesis and Materials Science

A Versatile Synthetic Building Block

The presence of both a terminal alkyne and a naphthalene (B1677914) moiety makes 1-Ethynyl-7-methoxynaphthalene a highly valuable and versatile building block in organic synthesis. The terminal alkyne allows for a variety of coupling reactions, most notably the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. This reaction enables the connection of the ethynylnaphthalene unit to a wide range of other molecules, including aryl or vinyl halides.

Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Systems

The rigid, planar structure of the naphthalene core combined with the reactive ethynyl (B1212043) group makes this compound an ideal starting material for the synthesis of larger, more complex PAHs and fused aromatic systems. Through palladium-catalyzed reactions like the Sonogashira coupling, multiple this compound units or a combination with other aromatic halides can be linked together. Subsequent intramolecular cyclization reactions can then be employed to create extended, fused ring systems with tailored electronic and photophysical properties.

Precursor for Advanced Organic Materials

The extended π-conjugated systems that can be constructed using this compound are of significant interest in the development of advanced organic materials. These materials have potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The methoxy (B1213986) group on the naphthalene ring can also influence the material's solubility and electronic properties, allowing for fine-tuning of its performance in electronic devices. While direct applications of this compound in high-performance OFETs are still an area of active research, the broader class of naphthalene-based organic semiconductors has shown promise. The ability to create well-defined, conjugated structures through reactions like the Sonogashira coupling is a key step toward developing new materials for flexible and printed electronics. nih.govdntb.gov.uarsc.orgrsc.org

Integration into Macrocyclic and Supramolecular Architectures

The linear, rigid nature of the ethynylnaphthalene unit makes it an excellent component for the construction of macrocycles and supramolecular assemblies. By employing coupling reactions, multiple units of this compound can be linked together, often in the presence of a template molecule, to form large, ring-like structures. The methoxy group can play a role in directing the self-assembly of these macrocycles through non-covalent interactions, leading to the formation of ordered supramolecular architectures. These structures have potential applications in molecular recognition, sensing, and catalysis.

Application in Medicinal Chemistry as a Synthetic Intermediate and Scaffold

The 7-methoxynaphthalene moiety is a recognized pharmacophore found in a number of biologically active compounds. The addition of a reactive ethynyl handle at the 1-position of this scaffold significantly enhances its utility in medicinal chemistry, providing a versatile point of attachment for constructing more complex and potentially therapeutic molecules.

Scaffold for the Development of Novel Molecular Probes

The inherent fluorescence of the naphthalene ring system, combined with the versatile chemistry of the alkyne, makes this compound an attractive scaffold for the development of novel molecular probes. The alkyne group can be readily modified using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach various recognition elements or reporter groups. This modular approach allows for the rational design of fluorescent probes that can selectively detect specific biomolecules or ions. While specific fluorescent probes based directly on this compound are an emerging area, the principles of using functionalized naphthalenes as fluorescent scaffolds are well-established.

Spectroscopic Characterization and Structural Analysis of 1 Ethynyl 7 Methoxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-Ethynyl-7-methoxynaphthalene. While direct experimental spectra for this specific compound are not widely published, predictions based on established chemical shift principles and data from analogous compounds allow for a detailed structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, ethynyl (B1212043), and methoxy (B1213986) protons. The aromatic protons on the naphthalene (B1677914) ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts and coupling patterns dictated by the substitution pattern. The ethynyl proton (H-C≡) is expected to resonate as a singlet at approximately 3.0-3.5 ppm. The methoxy group protons (-OCH₃) will also present as a sharp singlet, generally in the range of 3.8-4.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular framework. The naphthalene ring will exhibit ten distinct signals for its carbon atoms in the aromatic region (110-140 ppm). The two carbons of the ethynyl group are expected at approximately 80 and 85 ppm. The carbon of the methoxy group will be found further upfield, typically around 55-60 ppm. np-mrd.orgdrugbank.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on computational models and data from similar compounds.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethynyl-H | ~3.2 | - |

| Methoxy-H | ~3.9 | - |

| Aromatic-H | 7.1 - 8.2 | - |

| Ethynyl-C | - | ~80, ~85 |

| Methoxy-C | - | ~56 |

| Aromatic-C | - | 105 - 135 |

For comparison, the experimental ¹H NMR data for 1-methoxynaphthalene (B125815) in CDCl₃ shows aromatic protons in the range of 6.69 to 8.26 ppm and a methoxy signal at 3.86 ppm. chemicalbook.comsigmaaldrich.com Similarly, 2-methoxynaphthalene (B124790) exhibits aromatic signals between 7.13 and 7.76 ppm and a methoxy peak at 3.91 ppm. chemicalbook.comchemicalbook.com These values provide a solid foundation for the predicted shifts in this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Key Vibrational Modes:

Ethynyl Group: The most characteristic vibrations for the ethynyl group are the C≡C stretching, which appears as a weak to medium band in the IR spectrum around 2100-2140 cm⁻¹, and the ≡C-H stretching, which gives a sharp, intense peak at approximately 3300 cm⁻¹.

Methoxy Group: The C-O stretching of the methoxy group is expected to produce a strong absorption in the IR spectrum, typically in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1060 cm⁻¹ (symmetric) regions. The C-H stretching vibrations of the methyl group will be observed around 2850-2960 cm⁻¹.

Naphthalene Ring: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the ring are found in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range.

A detailed vibrational analysis of 1-methoxynaphthalene has been performed, providing a basis for the expected spectrum of this compound. researchgate.net The combination of these characteristic bands in the IR and Raman spectra would provide unambiguous evidence for the presence of the ethynyl, methoxy, and naphthalene functionalities.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Ethynyl | C≡C Stretch | ~2120 | Weak to Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Methoxy | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Methoxy | C-O Stretch | 1020 - 1270 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₁₃H₁₀O), the exact monoisotopic mass is 182.0732 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺˙) at m/z = 182 would be expected due to the stability of the aromatic system. libretexts.org The fragmentation of ethers often involves cleavage of the C-O bond or the bond alpha to the oxygen. docbrown.info For aromatic ethers, a common fragmentation pathway is the loss of the alkyl group, in this case, a methyl radical (•CH₃), which would lead to a significant fragment ion at m/z = 167. Another possible fragmentation is the loss of a formyl radical (•CHO) or carbon monoxide (CO), leading to ions at m/z = 153. Further fragmentation of the naphthalene ring system would lead to a series of smaller ions. nih.govlibretexts.org

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 182 | [C₁₃H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical |

| 153 | [M - CHO]⁺ | Loss of a formyl radical |

| 126 | [C₁₀H₆]⁺˙ | Loss of ethynyl and methoxy related fragments |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, analysis of related structures offers valuable insights.

For instance, the crystal structure of 6,7-Dimethyl-1,4-diacethoxynaphthalene has been determined, revealing details about the packing of a disubstituted naphthalene system. lookchem.com The study of perfluorohalogenated naphthalenes has also shed light on how substituents influence intermolecular interactions, such as π-hole and σ-hole bonding, which would be relevant for the packing of this compound. rsc.org A study on N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) showed how pyridylimine-binding units are linked to a naphthalene core. mdpi.com It is expected that in the solid state, this compound molecules would pack in a way that maximizes stabilizing intermolecular interactions, such as π-π stacking of the naphthalene rings and potentially C-H···π interactions involving the ethynyl group.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations

Electronic spectroscopy, encompassing UV-visible absorption and fluorescence, probes the electronic transitions within the molecule and provides information about its electronic structure. Naphthalene and its derivatives are known for their characteristic absorption and fluorescence properties. nih.gov

UV-visible Absorption: Naphthalene exhibits strong UV absorption due to π-π* transitions of the aromatic system. researchgate.net The introduction of substituents like the methoxy and ethynyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The methoxy group, being an electron-donating group, and the ethynyl group, which extends the conjugated π-system, both contribute to lowering the energy of the electronic transitions. Studies on silyl-substituted naphthalenes have shown that such substitutions lead to shifts of the absorption maxima to longer wavelengths. mdpi.com

Fluorescence Spectroscopy: Many naphthalene derivatives are highly fluorescent. nih.gov The fluorescence emission of this compound is also expected to be red-shifted relative to naphthalene. The quantum yield and fluorescence lifetime are sensitive to the molecular structure and environment. For example, in some substituted 1,8-naphthalimides, the presence of an alkylamino substituent leads to strong fluorescence. rsc.org The photophysical properties of this compound are anticipated to be of interest for applications in materials science and as fluorescent probes.

Rotational Spectroscopy for Gas-Phase Structure and Astronomical Context

Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry of molecules in the gas phase. This technique is particularly relevant for molecules of astronomical interest.

While the rotational spectrum of this compound has not been reported, a detailed study of 1-ethynylnaphthalene (B95080) and 2-ethynylnaphthalene (B39655) has been conducted. np-mrd.orgdrugbank.comnp-mrd.org This study provides a strong foundation for predicting the rotational spectrum of the methoxy-substituted analogue. The addition of the methoxy group at the 7-position would alter the moments of inertia of the molecule in a predictable way, leading to a different set of rotational constants (A, B, and C).

The detection of cyanonaphthalenes in the interstellar medium, specifically in the Taurus Molecular Cloud (TMC-1), suggests that other substituted naphthalenes, including ethynyl derivatives, could also be present. drugbank.comnp-mrd.org The accurate determination of the rotational spectrum of this compound in the laboratory would be a prerequisite for its potential detection in interstellar space through radio astronomy. np-mrd.orgchemicalbook.com

Computational and Theoretical Investigations of 1 Ethynyl 7 Methoxynaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the intrinsic properties of 1-Ethynyl-7-methoxynaphthalene. northwestern.edu These calculations solve the electronic Schrödinger equation to provide detailed information about the molecule's structure and electron distribution. northwestern.edu

Researchers commonly use functionals like B3LYP or PBE0 combined with basis sets such as 6-311++G(d,p) or def2-TZVPP to perform these calculations. researchgate.netchemrxiv.org The first step is typically a geometry optimization, which finds the lowest energy arrangement of the atoms, defining the molecule's most stable three-dimensional shape, including bond lengths and angles. researchgate.net

Once the geometry is optimized, further calculations can elucidate the electronic structure. Key parameters derived include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For conjugated systems like this compound, the electron-donating methoxy (B1213986) group (–OCH₃) and the π-system of the ethynyl (B1212043) group (–C≡CH) significantly influence the electron density distribution across the naphthalene (B1677914) core, which is reflected in the HOMO and LUMO shapes and energies. nih.gov Studies on similar fluorene (B118485) derivatives with methoxynaphthalene units show that such substitutions directly impact the HOMO-LUMO gap and, consequently, the molecule's optical properties. nih.gov

| Parameter | Description | Typical Method/Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization | Calculation of the minimum energy molecular structure (bond lengths, angles). | DFT: B3LYP/6-31G(d) | nih.gov |

| Frontier Orbitals | Determination of HOMO and LUMO energies and the resulting energy gap. | DFT: B3LYP/6-311++G(d,p) | researchgate.net |

| Electron Density | Mapping the distribution of electrons within the molecule to identify charge distribution. | DFT: PBE0/def2-TZVPP | chemrxiv.org |

| Vibrational Frequencies | Prediction of infrared and Raman spectra to identify characteristic vibrational modes. | DFT: B3LYP/6-311++G(d,p) | researchgate.net |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this involves modeling its participation in reactions such as cycloadditions, cross-coupling, and transition-metal-catalyzed transformations. chemrxiv.orguoi.gr Theoretical calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org

The energy of the transition state determines the activation energy barrier of a reaction, which governs the reaction rate. For instance, in a cobalt-mediated cyclization to form steroid skeletons, computational analysis of the transition states helped rationalize the observed product distribution. uoi.gr Similarly, in photoredox [4+2] cycloaddition reactions involving 2-ethynyl-6-methoxynaphthalene, DFT calculations were used to determine the stability of the resulting products, providing insight into the reaction's thermodynamic driving forces. chemrxiv.org

Mechanistic studies often combine computational analysis with experimental techniques like deuterium (B1214612) labeling to trace the path of atoms throughout a reaction. nih.gov By calculating the barriers for different possible pathways, researchers can predict or confirm the operative reaction mechanism.

| Reaction Type | Computational Focus | Significance | Reference |

|---|---|---|---|

| Transition-Metal-Catalyzed Cyclization | Analysis of transition state geometries and activation barriers. | Understanding stereoselectivity and product formation in steroid synthesis. | uoi.gr |

| Photoredox [4+2] Cycloaddition | Calculation of product stability and reaction thermodynamics. | Explaining the feasibility and outcome of forming complex cyclic products. | chemrxiv.org |

| Ruthenium-Catalyzed Coupling | Investigation of kinetic profiles and rate-limiting steps. | Elucidating the influence of solvents and ligands on catalytic activity and selectivity. | nih.gov |

Spectroscopic Property Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to validate both the computational model and the experimental structure determination.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to absorption wavelengths in UV-Vis spectra. science.gov For molecules with extended π-systems like this compound, TD-DFT can accurately predict the λ_max values associated with π-π* transitions. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks in infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental spectra helps in assigning specific peaks to the vibrations of particular functional groups, such as the C≡C stretch of the ethynyl group or the C–O stretch of the methoxy group. researchgate.netchemrxiv.org

NMR Spectroscopy: While more computationally intensive, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict NMR chemical shifts (¹H and ¹³C). science.gov This is particularly useful for confirming structural assignments, especially in complex molecules where experimental spectra may be ambiguous. chemrxiv.org

The strong correlation between predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. nih.gov

| Property | Experimental Value (nm) | Theoretical Value (nm) | Reference |

|---|---|---|---|

| Absorption Maximum (λ_abs) | 370 | 370 | nih.gov |

| Fluorescence Maximum (λ_fl) | 427 | 428 | nih.gov |

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.netarxiv.org MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent). researchgate.netrsc.org

For this compound, MD simulations can be used to study:

Conformational Dynamics: The rotation of the methoxy group relative to the naphthalene plane can be analyzed to understand its flexibility and preferred orientations.

Solvent Effects: Simulations can model how solvent molecules arrange around the solute and influence its conformation and properties. rsc.org

Intermolecular Interactions: In condensed phases, MD can simulate the packing of molecules and the nature of π-π stacking interactions between naphthalene rings, which is crucial for understanding the properties of materials.

In related systems, computational methods combined with 2D EXSY NMR spectroscopy have been used to determine the energy barriers for the rotation of naphthyl groups, characterizing their dynamic behavior in solution. researchgate.net Such studies are vital for understanding how molecular shape and flexibility impact material or biological properties.

| Property | Description | Application |

|---|---|---|

| Conformational Sampling | Exploring the different shapes (conformers) a molecule can adopt at a given temperature. | Identifying stable and metastable states and understanding molecular flexibility. researchgate.net |

| Radial Distribution Functions | Describing the probability of finding one atom or molecule at a certain distance from another. | Analyzing solvent structure and intermolecular packing. rsc.org |

| Root-Mean-Square Deviation (RMSD) | Measuring the average change in atomic positions over time from a reference structure. | Assessing the stability of a molecule or a molecular complex during the simulation. researchgate.net |

Design of Novel Derivates through In Silico Approaches

One of the most exciting applications of computational chemistry is the rational design of new molecules with desired properties, a process known as in silico design. frontiersin.org Starting with a core structure like this compound, computational tools can be used to predict how modifying the structure will affect its function, for example, as an anticancer agent or an electronic material. derpharmachemica.com

The workflow for designing novel derivatives often includes:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as the active site of an enzyme. ceon.rs The strength of the interaction is estimated by a scoring function. This is widely used in drug discovery to screen virtual libraries of compounds. derpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical equations that correlate chemical structure with biological activity. frontiersin.org Once a model is built, it can be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. frontiersin.org This helps to filter out candidates that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity.

For example, derivatives of 6-methoxynaphthalene have been designed and evaluated in silico as potential inhibitors of enzymes implicated in cancer, guiding the synthesis of the most promising candidates for experimental testing. derpharmachemica.comceon.rs

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1. Target Identification | Bioinformatics | Identify a biological target (e.g., protein) relevant to a disease. | derpharmachemica.com |

| 2. Lead Identification/Optimization | Molecular Docking, Virtual Screening | Screen libraries of compounds to find those that bind well to the target. | ceon.rs |

| 3. Activity Prediction | QSAR Modeling | Predict the biological activity of newly designed derivatives. | frontiersin.org |

| 4. Pharmacokinetic Profiling | ADMET Prediction, MD Simulations | Assess drug-likeness, solubility, and potential toxicity of lead compounds. | frontiersin.org |

| 5. Synthesis & Testing | Organic Synthesis, Bioassays | Synthesize the most promising candidates and validate their activity experimentally. | derpharmachemica.com |

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Catalytic Systems Development

The development of efficient and scalable synthetic methodologies is paramount for unlocking the potential of 1-ethynyl-7-methoxynaphthalene. Future research will likely focus on optimizing existing strategies and pioneering novel catalytic systems.

A primary area of investigation will be the refinement of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. nih.govrsc.org This reaction, which couples a terminal alkyne with an aryl halide, is a cornerstone of alkyne synthesis. khanacademy.org Future work could explore the use of a 1-halo-7-methoxynaphthalene precursor, with an emphasis on developing more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings. The synthesis of related naphthalene (B1677914) diimides using Sonogashira coupling in a vibratory ball mill suggests that mechanochemical methods could also be a green and efficient alternative to traditional solvent-based approaches. nih.govresearchgate.net

Furthermore, the synthesis of the 7-methoxynaphthalene scaffold itself presents opportunities for innovation. google.comgoogle.com Exploring alternative starting materials to the often costly 7-methoxy-1-tetralone (B20472) could significantly improve the accessibility of this class of compounds. google.com

| Potential Synthetic Strategy | Key Reaction | Precursors | Potential Catalyst System |

| Palladium-Catalyzed Cross-Coupling | Sonogashira Coupling | 1-Halo-7-methoxynaphthalene, Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI, Advanced phosphine (B1218219) ligands |

| One-Pot Synthesis | Sequential Halogenation and Coupling | 7-Methoxynaphthalene | N-Halosuccinimide, Palladium/Copper catalyst |

| Green Chemistry Approach | Mechanochemical Synthesis | 1-Halo-7-methoxynaphthalene, Phenylacetylene | Palladium acetate (B1210297) in a vibratory ball mill |

Exploration of Unprecedented Reactivity Pathways and Mechanistic Insights

The ethynyl (B1212043) group is a versatile functional handle that can participate in a wide array of chemical transformations. Future research is expected to delve into the unique reactivity of this compound, driven by the electronic influence of the methoxy (B1213986) group and the extended π-system of the naphthalene core.

The electron-donating nature of the methoxy group at the 7-position is anticipated to modulate the reactivity of both the alkyne and the aromatic system. This could lead to novel cycloaddition reactions, such as [2+2+2] cycloadditions to form complex polycyclic structures, or click chemistry reactions for the construction of functional materials. The reactivity of related 1-ethynylnaphthalene (B95080) derivatives in the formation of conjugated polymers and as building blocks in pharmaceutical research highlights the potential of this class of compounds. myskinrecipes.com

Mechanistic studies, combining experimental kinetics with computational modeling, will be crucial to understanding the regioselectivity and stereoselectivity of these reactions. For instance, understanding how the methoxy group influences the transition states of metal-catalyzed transformations will be key to designing more efficient and selective synthetic methods.

Advanced Functional Material Applications Beyond Current Scope

Aromatic compounds are fundamental in materials science, serving as building blocks for polymers, plastics, and electronic materials. numberanalytics.comijrar.org The combination of the rigid naphthalene backbone and the conjugated ethynyl group in this compound makes it a promising candidate for the development of advanced functional materials. researchgate.net

Future applications could extend into the realm of organic electronics, where ethynyl-substituted polycyclic aromatic hydrocarbons are valued for their charge transport properties. researchgate.net this compound could serve as a monomer for the synthesis of novel conjugated polymers with tailored electronic and optical properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ijrar.org The methoxy group offers a convenient point for further functionalization to fine-tune properties such as solubility and solid-state packing.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies such as flow chemistry and automated platforms could significantly accelerate the exploration of this compound and its derivatives. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly beneficial for exothermic reactions or when dealing with reactive intermediates. rsc.orgresearchgate.netthieme-connect.de

The continuous flow synthesis of alkynes has been demonstrated to overcome limitations of batch processes, such as poor scalability and safety concerns. rsc.orgresearchgate.net Applying these techniques to the synthesis of this compound could enable the rapid production of material for further studies. Furthermore, automated synthesis platforms can be employed to create libraries of related compounds with varying substitution patterns, facilitating high-throughput screening for desired material properties.

Synergistic Experimental and Computational Research Paradigms

The synergy between experimental and computational chemistry is a powerful paradigm for modern chemical research. nih.govnih.gov In the context of this compound, computational methods like Density Functional Theory (DFT) can provide invaluable insights into its electronic structure, predicted reactivity, and potential material properties before embarking on extensive experimental work. chemrxiv.orgacs.org

Computational studies can be used to:

Predict the most likely sites for electrophilic or nucleophilic attack.

Model the transition states of potential reactions to understand mechanisms and predict outcomes.

Calculate electronic properties such as the HOMO-LUMO gap to estimate the potential of the molecule and its polymers for electronic applications.

Simulate the packing of molecules in the solid state to predict charge transport properties.

This in-silico screening can guide experimental efforts, saving time and resources by focusing on the most promising avenues for synthesis and application. The development of databases of computed properties for polycyclic aromatic systems will further enhance the ability to predict the characteristics of novel compounds like this compound. chemrxiv.orgacs.org

| Research Area | Computational Tool/Method | Predicted Outcome/Insight |

| Reactivity | Fukui Function Analysis | Identification of most reactive sites |

| Reaction Mechanisms | Transition State Theory | Elucidation of reaction pathways and energy barriers |

| Electronic Properties | Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission spectra |

| Material Properties | Molecular Dynamics (MD) Simulations | Insight into solid-state packing and morphology |

Q & A

Q. What are the optimal synthetic routes for 1-ethynyl-7-methoxynaphthalene, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound can be approached via Friedel-Crafts acylation or demethylation reactions, as demonstrated for structurally similar methoxy-substituted naphthalenes . Key variables include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation.

- Temperature control : Maintaining 60–80°C to minimize side reactions like polymerization of the ethynyl group.

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity .

Yield optimization requires iterative adjustments to molar ratios (e.g., naphthalene:acetylene derivatives) and post-reaction purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 196 for C₁₃H₁₀O) and fragmentation patterns .

- IR spectroscopy : Detects C≡C stretches (~2100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What preliminary toxicological assessments should be conducted for this compound?

- In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays .

- Acute exposure studies : Administer graded doses to rodent models (OECD TG 423) to determine LD₅₀ .

- Metabolic profiling : Identify cytochrome P450-mediated metabolites using HPLC-MS .

Advanced Research Questions

Q. How can experimental designs address confounding variables in studying the photochemical reactivity of this compound?

- Controlled light exposure : Use monochromatic UV-Vis sources to isolate wavelength-specific reactions (e.g., 254 nm for naphthalene ring activation) .

- Quenching studies : Add radical scavengers (e.g., TEMPO) to differentiate between singlet oxygen vs. free radical pathways .

- Solvent polarity effects : Compare reaction rates in polar (acetonitrile) vs. nonpolar (hexane) solvents to assess solvolysis contributions .

Q. How should researchers resolve contradictions in reported toxicological data for this compound?

- Risk of Bias (RoB) assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate study quality, focusing on randomization, blinding, and outcome reporting .

- Dose-response reconciliation : Normalize data across studies using body surface area scaling (e.g., mg/m²) to account for interspecies differences .

- Mechanistic validation : Conduct in silico docking studies to confirm hypothesized interactions (e.g., aryl hydrocarbon receptor binding) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and charge-transfer interactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for drug delivery applications .

- QSAR modeling : Corrogate substituent effects (e.g., ethynyl vs. methyl groups) on bioactivity using datasets from analogous naphthalenes .

Methodological Considerations

- Literature screening : Follow ATSDR’s framework (Table B-1) to prioritize peer-reviewed studies on exposure routes (inhalation, oral) and health outcomes (hepatic, respiratory) .

- Data extraction : Use standardized forms (Table C-2) to collate physicochemical properties (logP, pKa) and toxicokinetic parameters (t₁/₂, Vd) .

- Confidence rating : Apply ATSDR’s evidence integration steps (Steps 4–8) to weigh in vitro vs. in vivo findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.